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This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-
(Chloromethyl)-6-methylpyridazine, a heterocyclic compound of interest in medicinal

chemistry and materials science. Given the limited availability of direct experimental spectra for

this specific molecule, this document serves as a foundational resource for researchers,

scientists, and drug development professionals. It offers predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the analysis

of analogous structures and established spectroscopic principles. Furthermore, it outlines

comprehensive protocols for the acquisition of these spectra, ensuring experimental rigor and

data integrity.

Introduction
3-(Chloromethyl)-6-methylpyridazine belongs to the pyridazine family, a class of nitrogen-

containing heterocyclic compounds that are integral to numerous biologically active molecules.

[1] The precise structural elucidation of such compounds is paramount for understanding their
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reactivity, and spectroscopic techniques are the cornerstone of this characterization. This guide

provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 3-
(Chloromethyl)-6-methylpyridazine, offering a valuable reference for its synthesis and

subsequent applications.

Molecular Structure and Atom Numbering
To facilitate the discussion of the predicted spectroscopic data, the following numbering

scheme will be used for the atoms in 3-(Chloromethyl)-6-methylpyridazine.

Caption: Molecular structure and atom numbering scheme for 3-(Chloromethyl)-6-
methylpyridazine.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 3-(Chloromethyl)-6-
methylpyridazine. These predictions are based on established chemical shift and absorption

frequency principles, as well as comparative data from related pyridazine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3-(Chloromethyl)-6-methylpyridazine in a standard

deuterated solvent like CDCl₃ is expected to exhibit three distinct signals corresponding to the

aromatic protons, the chloromethyl protons, and the methyl protons.

Aromatic Protons (H-4 and H-5): The two protons on the pyridazine ring are expected to

appear as two doublets in the aromatic region, likely between δ 7.0 and 8.0 ppm. The

coupling between these adjacent protons (³JHH) should result in a splitting pattern.

Chloromethyl Protons (H-7): The two protons of the chloromethyl group are expected to

appear as a singlet, as there are no adjacent protons to cause splitting. This signal is

anticipated to be in the range of δ 4.5 - 5.0 ppm due to the deshielding effect of the adjacent

chlorine atom and the aromatic ring.

Methyl Protons (H-8): The three protons of the methyl group are also expected to appear as

a singlet. This signal will likely be the most upfield, in the range of δ 2.5 - 3.0 ppm.
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Caption: Predicted ¹H NMR splitting patterns for 3-(Chloromethyl)-6-methylpyridazine.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the five carbon

atoms of the pyridazine ring and the three substituent carbons.

Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): These carbons are expected to resonate in

the aromatic region, typically between δ 120 and 160 ppm. The carbons directly attached to

the nitrogen atoms (C-3 and C-6) will likely be the most downfield.

Chloromethyl Carbon (C-7): The carbon of the chloromethyl group is expected to appear in

the range of δ 40 - 50 ppm.

Methyl Carbon (C-8): The methyl carbon signal is predicted to be the most upfield, likely in

the range of δ 20 - 25 ppm.
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Predicted Spectroscopic Data for 3-

(Chloromethyl)-6-methylpyridazine

¹H NMR (Predicted) Chemical Shift (δ, ppm)

Aromatic Protons (H-4, H-5) 7.0 - 8.0 (two doublets)

Chloromethyl Protons (H-7) 4.5 - 5.0 (singlet)

Methyl Protons (H-8) 2.5 - 3.0 (singlet)

¹³C NMR (Predicted) Chemical Shift (δ, ppm)

Pyridazine Ring Carbons (C-3, C-4, C-5, C-6) 120 - 160

Chloromethyl Carbon (C-7) 40 - 50

Methyl Carbon (C-8) 20 - 25

IR Spectroscopy (Predicted) Wavenumber (cm⁻¹)

Aromatic C-H Stretch 3000 - 3100

C=C and C=N Stretch (in-ring) 1400 - 1600

C-H Bend (CH₃ and CH₂Cl) 1350 - 1450

C-Cl Stretch 600 - 800

Mass Spectrometry (Predicted) m/z

Molecular Ion [M]⁺ 142/144 (due to ³⁵Cl/³⁷Cl isotopes)

[M - Cl]⁺ 107

[M - CH₂Cl]⁺ 93

Infrared (IR) Spectroscopy
The predicted IR spectrum of 3-(Chloromethyl)-6-methylpyridazine will display characteristic

absorption bands corresponding to the various functional groups present in the molecule.[4][5]

[6][7]

Aromatic C-H Stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹.
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C=C and C=N Stretching: Multiple bands of variable intensity are predicted in the 1400-1600

cm⁻¹ region, characteristic of the pyridazine ring.

C-H Bending: Absorptions corresponding to the bending vibrations of the methyl and

chloromethyl groups are expected in the 1350-1450 cm⁻¹ range.

C-Cl Stretch: A strong absorption band is anticipated in the fingerprint region, between 600-

800 cm⁻¹, corresponding to the C-Cl stretching vibration.[8]

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-(Chloromethyl)-6-methylpyridazine is expected

to show a distinct molecular ion peak.[9][10] The fragmentation pattern will likely be influenced

by the presence of the labile chloromethyl group.

Molecular Ion Peak: A molecular ion peak [M]⁺ should be observed at m/z 142, with a

smaller [M+2]⁺ peak at m/z 144 due to the natural isotopic abundance of chlorine (³⁵Cl and

³⁷Cl).

Major Fragmentation Pathways:

Loss of a chlorine radical to give a fragment at m/z 107.

Loss of the entire chloromethyl radical to yield a fragment at m/z 93.

[M]⁺˙
m/z = 142/144

[M - Cl]⁺
m/z = 107

- Cl˙

[M - CH₂Cl]⁺
m/z = 93

- ˙CH₂Cl

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-(Chloromethyl)-6-methylpyridazine in

mass spectrometry.
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Experimental Protocols
To validate the predicted data, the following experimental protocols are recommended.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 3-(Chloromethyl)-6-methylpyridazine in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good

signal-to-noise ratio should be used.

For ¹³C NMR, a proton-decoupled pulse sequence is recommended to simplify the spectrum.

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Perform a background scan of the empty ATR crystal and subtract it from the sample

spectrum.

Mass Spectrometry
Sample Introduction:

Introduce the sample into the mass spectrometer via a direct insertion probe for solid

samples or through a gas chromatograph (GC-MS) for volatile samples.

Data Acquisition (Electron Ionization - EI):

Use a standard electron energy of 70 eV.

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Conclusion
This guide provides a comprehensive set of predicted spectroscopic data for 3-
(Chloromethyl)-6-methylpyridazine, which will be invaluable for its unambiguous

identification and characterization. The detailed experimental protocols offer a clear framework

for researchers to obtain high-quality experimental data to confirm these predictions. This work

underscores the power of predictive spectroscopy in modern chemical research, particularly

when experimental data for novel compounds is not yet available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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